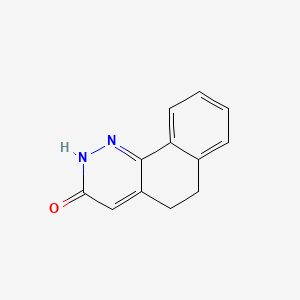

Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-

Description

Historical Overview of Cinnoline (B1195905) Chemistry and Related Heterocycles

The field of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements, is foundational to organic and medicinal chemistry. ijper.org Nitrogen-containing heterocycles are particularly significant, with over 85% of biologically active chemical entities featuring a heterocyclic structure. nih.gov Among these, the cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazanaphthalene), has garnered considerable attention since its discovery. nih.govpnrjournal.com

The history of cinnoline chemistry began in 1883 with its first synthesis by Victor von Richter. pnrjournal.comdrugfuture.comresearchgate.net This initial synthesis, which involved the diazotization of o-aminophenylpropiolic acid followed by cyclization, is now known as the Richter cinnoline synthesis. drugfuture.comwikipedia.orgrsc.org This discovery opened a new chapter in the study of nitrogen-containing heterocycles. ontosight.ai Following this pioneering work, numerous other synthetic protocols were developed to access the cinnoline core and its derivatives. Notable among these is the Neber-Bössel synthesis, a classical method for producing 3-hydroxycinnolines. innovativejournal.inacs.orgscilit.com Over the decades, synthetic strategies have evolved to include methods utilizing aryl hydrazines and arylhydrazones as precursors, as well as modern metal-catalyzed C-C and C-N bond formation reactions. benthamdirect.comresearchgate.net

Cinnoline is structurally an isostere of quinoline (B57606) and isoquinoline (B145761) and is isomeric with other benzodiazines like quinoxaline, quinazoline, and phthalazine. nih.govpnrjournal.com This structural relationship has fueled comparative studies and the exploration of its chemical and biological properties. The inherent reactivity of the cinnoline ring system, coupled with the potential for substitution at various positions, has allowed for the synthesis of a vast library of over 1000 derivatives. ontosight.ai The continuous development of synthetic methods and the broad utility of the cinnoline nucleus have solidified its importance in heterocyclic chemistry. benthamdirect.comresearchgate.net

Table 1: Key Milestones in Cinnoline Chemistry

| Year | Milestone | Key Contributor(s) | Significance |

|---|---|---|---|

| 1883 | First synthesis of the cinnoline nucleus | Victor von Richter | Discovery of the cinnoline heterocyclic system. pnrjournal.comresearchgate.net |

| 1927 | Development of the Neber-Bössel synthesis | Neber and Bössel | Provided a key route to 3-hydroxycinnoline derivatives. innovativejournal.inacs.orgscilit.com |

| 1940s | Systematic studies on cinnoline synthesis and reactivity | Schofield, Simpson, et al. | Expanded the understanding of fundamental cinnoline chemistry. drugfuture.com |

| 2000s-Present | Emergence of metal-catalyzed synthetic methods | Various Researchers | Enabled more efficient and versatile synthesis of complex cinnoline derivatives. ontosight.aibenthamdirect.com |

Rationale for Academic Research on the Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- Core Structure

The sustained academic and industrial interest in the cinnoline scaffold is primarily driven by the diverse and potent pharmacological activities exhibited by its derivatives. nih.govresearchgate.netnih.gov Cinnoline-based compounds have been investigated for a wide spectrum of therapeutic applications, including antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, and anticonvulsant activities. ijper.orgnih.govresearchgate.net This broad bioactivity establishes the cinnoline moiety as a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets. nih.gov

The specific focus on the tetracyclic Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- core is a logical extension of this research. Fusing additional rings to the basic cinnoline structure, as in the benzo[h]cinnoline (B8783402) system, creates a more rigid and conformationally constrained molecule. This can lead to higher binding affinity and selectivity for specific biological targets. Research has shown that tricyclic and tetracyclic nitrogen heterocycles are attractive scaffolds for developing novel therapeutics. nih.gov

The rationale for investigating this particular core structure is supported by several key findings:

Targeting Central Nervous System (CNS) Receptors: Derivatives of 2H-benzo[h]cinnolin-3-ones have been synthesized and evaluated as potent antagonists for the histamine (B1213489) H3 receptor, a target for treating neurological and cognitive disorders. nih.gov

Neurodegenerative Diseases: In silico studies on related 3-aryl-5,6-dihydrobenzo[h]cinnolines have suggested their potential as multi-targeting agents for enzymes implicated in neurodegenerative diseases, such as monoamine oxidases (MAO-A, MAO-B) and acetylcholinesterase (AChE). researcher.life

Bioisosteric Replacement: The pyridazinone ring within the core structure is a common motif in medicinal chemistry, often acting as a bioisostere for other functional groups to modulate pharmacokinetic and pharmacodynamic properties.

Modulation of Physicochemical Properties: The "5,6-dihydro-" feature introduces a partially saturated ring. This structural modification moves the molecule from a planar aromatic system to a three-dimensional structure, which can significantly impact its solubility, metabolic stability, and interaction with protein binding pockets.

The combination of the proven pharmacological potential of the broader cinnoline family with the specific structural and electronic features of the Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- scaffold provides a strong impetus for its synthesis and biological evaluation. ontosight.ai

Structural Features and Nomenclature Conventions of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-

The chemical structure of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- is a complex, tetracyclic heterocyclic system. Its nomenclature is derived using the IUPAC system for fused-ring compounds, which precisely describes its intricate architecture.

Core Structure: The parent heterocycle is cinnoline, a bicyclic system composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring.

"Benzo(h)" Prefix: This indicates the fusion of an additional benzene ring to the 'h' face of the cinnoline system. This fusion results in a tetracyclic structure analogous to phenanthrene, but with two adjacent nitrogen atoms in one of the rings. The parent tetracyclic system is Benzo[h]cinnoline. nih.gov

"-3(2H)-one" Suffix: This part of the name describes the modifications to the pyridazine ring of the cinnoline core. The "-one" indicates the presence of a carbonyl group (C=O) at position 3. The "(2H)" specifies that the nitrogen atom at position 2 is saturated with a hydrogen atom, resulting in a lactam (cyclic amide) functionality within the dihydropyridazinone ring.

"5,6-dihydro-" Prefix: This indicates that the double bond between carbons 5 and 6 of the benzo[h]cinnoline ring system has been reduced to a single bond, introducing two additional hydrogen atoms. This partial saturation disrupts the planarity of that specific ring.

The resulting molecule is a rigid, three-dimensional structure combining features of a lactam, a biaryl system, and a partially saturated carbocyclic ring. These features are critical in defining its chemical reactivity and its potential interactions with biological macromolecules.

Table 2: Structural and Chemical Properties of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O |

| Molecular Weight | 198.22 g/mol |

| Core Heterocycle | Cinnoline (1,2-Benzodiazine) |

| Ring System | Tetracyclic, Fused |

| Key Functional Groups | Lactam (cyclic amide), Carbonyl, Secondary Amine |

| Structural Features | Partially saturated six-membered ring, Biaryl moiety |

Overview of Current Research Trends and Unexplored Avenues in Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- Studies

Current research involving the Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- core and structurally related compounds is primarily focused within the domain of medicinal chemistry. The existing literature suggests a trend towards exploring these scaffolds as modulators of CNS targets and as potential anticancer agents.

Current Research Trends:

Development of Novel Synthetic Routes: A significant area of research is the development of efficient and versatile synthetic methods to access the benzo[h]cinnoline scaffold. This includes exploring novel cyclization strategies and functionalization reactions to generate libraries of derivatives for biological screening. benthamdirect.comacs.org

Targeting Neurological Disorders: As previously mentioned, a key trend is the investigation of benzo[h]cinnolinone derivatives as ligands for CNS receptors, particularly the histamine H3 receptor. nih.gov Furthermore, computational studies have highlighted the potential of the 5,6-dihydrobenzo[h]cinnoline (B12964311) core in designing inhibitors for enzymes relevant to neurodegeneration. researcher.life

Anticancer Drug Discovery: The broader family of benzodiazines, including cinnolines, are attractive scaffolds for creating new anticancer drugs by targeting critical cellular machinery like protein kinases and topoisomerases. researcher.life The unique topology of the benzo[h]cinnoline system makes it a candidate for exploration in this area.

Unexplored Avenues and Future Directions:

Kinase Inhibitor Screening: The lactam moiety present in the Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- structure is a common feature in many kinase inhibitors. A comprehensive screening of this scaffold against a broad panel of kinases could reveal novel anticancer or anti-inflammatory agents.

Asymmetric Synthesis and Stereochemical Evaluation: The 5,6-dihydro feature introduces the possibility of chirality if substituents are present on the saturated ring. Unexplored avenues include the development of enantioselective syntheses to produce single enantiomers and the subsequent evaluation of their differential biological activities.

Exploration of Other Biological Targets: The full pharmacological potential of this core structure remains largely untapped. Future research could involve screening against other target classes, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in metabolic diseases.

Material Science Applications: While the primary focus has been on medicinal chemistry, some cinnoline derivatives have been investigated as fluorescent materials or dyes. ijper.org The rigid, polycyclic aromatic nature of the benzo[h]cinnoline core suggests that its potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as molecular sensors, are yet to be explored.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydro-2H-benzo[h]cinnolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-11-7-9-6-5-8-3-1-2-4-10(8)12(9)14-13-11/h1-4,7H,5-6H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSJGLOZIUGZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)NN=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180476 | |

| Record name | Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665780 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

25823-49-8 | |

| Record name | 5,6-Dihydrobenzo[h]cinnolin-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25823-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025823498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzo H Cinnolin 3 2h One, 5,6 Dihydro and Its Derivatives

Classical and Established Synthetic Routes to the Benzo(h)cinnoline Scaffold

Traditional approaches to the synthesis of the benzo[h]cinnoline (B8783402) core often rely on well-established cyclization reactions and the careful design of precursor molecules. These methods have laid the foundation for the synthesis of a wide array of cinnoline (B1195905) derivatives.

Cyclization Reactions for Cinnoline Ring Formation

The formation of the cinnoline ring system is a key step in the synthesis of benzo[h]cinnolines. Classical methods for constructing the pyridazine (B1198779) ring of the cinnoline nucleus often involve intramolecular cyclization of appropriately substituted precursors. nih.govresearchgate.net One of the most fundamental approaches is the Widman-Stoermer synthesis and its variations, which typically involve the diazotization of a 2-amino-substituted biphenyl (B1667301) or a related aromatic amine, followed by an intramolecular cyclization.

Another established method involves the cyclization of arylhydrazones. researchgate.net This approach is highly versatile, allowing for the synthesis of a variety of substituted cinnolines. The specific reaction conditions and the nature of the substituents on the arylhydrazone precursor can influence the regioselectivity and yield of the cyclization. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect the reaction's course. researchgate.net

Reductive cyclization methods have also been employed for the synthesis of polycondensed cinnoline derivatives. researchgate.net These reactions often start from nitro-substituted precursors that are reduced to an amino group, which then participates in an intramolecular cyclization to form the cinnoline ring.

Precursor Synthesis Strategies for 5,6-dihydro- Substitutions

The synthesis of 5,6-dihydrobenzo[h]cinnolin-3(2H)-one requires precursors that either already contain a partially saturated ring or can undergo reduction during or after the formation of the cinnoline core. A common strategy involves the use of tetralone derivatives as starting materials. For example, the reaction of 2-arylmethylidene-3,4-dihydro-1(2H)-naphthalenones with reagents like malononitrile (B47326) can lead to the formation of fused heterocyclic systems that are precursors to or analogs of the target structure. nih.gov

The synthesis of 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones, which are structurally related to the benzo[h]cinnoline system, highlights the use of substituted precursors to build complex polycyclic structures. researchgate.net These syntheses often involve the condensation of multiple components to assemble the core structure.

Modern and Green Chemistry Approaches in Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches, including catalytic reactions and the use of alternative energy sources, offer numerous advantages over classical methods, such as improved yields, shorter reaction times, and reduced environmental impact. lookchem.com

Catalytic Methods (e.g., Palladium- and Rhodium-Catalyzed Reactions)

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the benzo[h]cinnoline scaffold is no exception. Palladium- and rhodium-catalyzed reactions are particularly prominent in this area.

Rhodium(III)-catalyzed C-H functionalization of azobenzenes with α-diazo compounds has emerged as a powerful tool for the synthesis of cinnolin-3(2H)-ones. researchgate.net This method allows for the direct coupling of readily available starting materials, providing a facile and efficient route to highly substituted cinnoline derivatives. Similarly, iridium(III)-catalyzed C-H alkylation/cyclization of azobenzene (B91143) with diazotized Meldrum's acid has been successfully employed for the synthesis of cinnolin-3(2H)-one derivatives under mild conditions. researchgate.net

Palladium-catalyzed reactions have also been extensively used. For example, a sequential C-C and C-N bond formation through oxidative C-H functionalization has been developed to prepare a wide range of benzo[c]cinnolines, a strategy that could be adapted for benzo[h]cinnoline synthesis. researchgate.net This involves the C-arylation of 1-arylhydrazine-1,2-dicarboxylate with an aryl iodide using a palladium catalyst, followed by an oxidative N-arylation.

| Catalyst System | Reactants | Product Type | Reference |

| Rh(III) | Azobenzenes, α-Diazo Esters | Cinnolin-3(2H)-ones | researchgate.net |

| Ir(III) | Azobenzene, Diazotized Meldrum's Acid | Cinnolin-3(2H)-one derivatives | researchgate.net |

| Pd(OAc)2/AgOAc | 1-Arylhydrazine-1,2-dicarboxylate, Aryl Iodide | Benzo[c]cinnolines | researchgate.net |

Ultrasound-Assisted and Microwave-Assisted Syntheses

The use of alternative energy sources like ultrasound and microwave irradiation has gained significant traction in organic synthesis due to their ability to accelerate reaction rates and improve yields. lookchem.com

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of various nitrogen-containing heterocycles. nih.govresearchgate.net For instance, an efficient one-pot, three-component microwave-assisted synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives has been reported, highlighting the potential of this technology for the rapid construction of complex fused ring systems. lew.ro The advantages of MAOS include significantly shorter reaction times, reduced solvent consumption, and operational simplicity. lew.ro While direct application to Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- is not explicitly detailed in the provided sources, the successful synthesis of related structures suggests its applicability.

Ultrasound-assisted synthesis is another green chemistry approach that has been employed for the synthesis of quinoline (B57606) derivatives. nih.govresearchgate.net This method can lead to remarkable acceleration of reactions, a substantial decrease in reaction time, and a slight increase in yields, making it an environmentally friendly procedure. nih.gov

| Energy Source | Reaction Type | Advantages | Reference |

| Microwave | Multi-component synthesis of fused quinolines | Shorter reaction time, reduced solvent, operational simplicity | lew.ro |

| Ultrasound | N-alkylation and cycloaddition for quinoline derivatives | Accelerated reaction, decreased reaction time, increased yields | nih.gov |

Multi-Component and One-Pot Synthetic Strategies

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. nih.govnih.gov These approaches are particularly valuable in drug discovery and materials science, where the rapid generation of molecular diversity is essential.

A one-pot, three-component technique has been developed for the synthesis of benzo[h]quinolines under solvent-free microwave conditions. lookchem.com This imino Diels-Alder reaction utilizes a 1-naphthylamine, an aldehyde, and an electron-deficient terminal alkyne in the presence of a catalytic amount of In(OTf)3 to construct the benzo[h]quinoline (B1196314) skeleton in short reaction times. lookchem.com This methodology offers excellent atom economy and operational simplicity.

Another example is the sequential multicomponent reaction for the synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives from aromatic aldehydes, malononitrile, and 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. nih.gov Such strategies, which efficiently build the core structure with multiple points of diversity, are highly desirable for creating libraries of compounds for biological screening. The synthesis of densely functionalized cinnolines has also been achieved through a multi-component reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane (B149229) under controlled microwave heating. researchgate.net

Stereoselective Synthesis Strategies for Chiral Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- Analogues

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry, as the stereochemistry of a compound can profoundly influence its pharmacological activity. While specific stereoselective syntheses for Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- are not extensively documented, several powerful strategies employed for structurally analogous heterocyclic systems can be proposed for the generation of its chiral analogues. These methods primarily focus on the asymmetric construction of the core structure or the resolution of a racemic mixture.

Organocatalytic Asymmetric Cyclization: A promising approach involves the use of small organic molecules as chiral catalysts to induce enantioselectivity in key ring-forming reactions. For the synthesis of related N-heterocyclic lactams, such as 3,4-dihydroquinolin-2-ones, asymmetric [4+2]-cyclization reactions have been successfully developed. scilit.com This strategy typically utilizes a bifunctional organocatalyst, such as a squaramide derivative, to orchestrate the stereoselective formation of one or more chiral centers during the cyclization process. scilit.com Applying this logic, a potential pathway to chiral Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- analogues could involve the asymmetric cyclization of appropriately substituted naphthalene-derived precursors.

Chemoenzymatic Synthesis: Biocatalysis offers a highly efficient and selective method for creating chiral compounds under mild conditions. Chemoenzymatic routes have been established for the asymmetric synthesis of complex heterocycles like dihydrobenzoxazinones and dihydroquinoxalinones. nih.govacs.org These methods often leverage the high stereoselectivity of enzymes, such as lyases, to catalyze key bond-forming steps, like hydroamination, with excellent enantiomeric excess (ee >99%). nih.govacs.org A hypothetical chemoenzymatic route to a chiral Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- precursor could involve the enzymatic resolution of a key intermediate or an enzyme-catalyzed asymmetric cyclization step.

Chiral Resolution of Racemates: When a stereoselective synthesis is not readily available, the resolution of a racemic mixture provides a reliable, albeit less atom-economical, path to obtaining pure enantiomers. wikipedia.org

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture of an acidic or basic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these salts can often be separated by fractional crystallization. wikipedia.org The desired enantiomer is then recovered by removing the resolving agent.

Chiral Chromatography: Another powerful resolution technique is chiral column chromatography. wikipedia.org In this method, the racemic mixture is passed through a stationary phase that is itself chiral. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and enabling their separation. This technique can be applied on both analytical and preparative scales.

The following table summarizes these potential strategies for obtaining chiral analogues of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-.

| Strategy | Principle | Potential Advantages | Key Considerations |

| Organocatalysis | Use of a small chiral organic molecule to catalyze an asymmetric ring-forming reaction. scilit.com | Metal-free conditions; high enantioselectivities possible. | Catalyst and substrate design is crucial for high efficiency. |

| Chemoenzymatic Synthesis | Employment of enzymes to catalyze a key stereoselective transformation. nih.govacs.org | Extremely high selectivity (often >99% ee); mild reaction conditions. | Enzyme stability and substrate scope can be limiting factors. |

| Chiral Resolution | Separation of a pre-formed racemic mixture into its constituent enantiomers. wikipedia.org | Widely applicable when asymmetric routes are unknown. | Maximum theoretical yield is 50% for one enantiomer without a racemization step. |

Purification and Isolation Techniques for Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- Research Intermediates and Products

The successful synthesis of target molecules in organic chemistry is critically dependent on the effective purification and isolation of intermediates and final products. For heterocyclic compounds like Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- and its derivatives, a combination of standard and advanced techniques is employed to ensure high purity, which is essential for accurate structural characterization and subsequent biological evaluation. numberanalytics.com

Crystallization: Crystallization is a primary and powerful technique for the purification of solid organic compounds. numberanalytics.com The process relies on the differences in solubility between the desired compound and impurities in a given solvent or solvent system. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the compound of interest selectively crystallizes out, leaving impurities behind in the solution. youtube.com

Key steps in the crystallization process include:

Solvent Selection: Choosing a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Dissolution: Dissolving the impure solid in the minimum volume of hot solvent to form a saturated solution.

Cooling: Allowing the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. This can be followed by cooling in an ice bath to maximize the yield. youtube.com

Isolation: Separating the purified crystals from the supernatant liquid (mother liquor) via suction filtration. youtube.com

Drying: Drying the crystals to remove residual solvent.

In cases where crystallization is difficult to initiate, techniques such as scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound can be used to induce crystal formation. youtube.com

Chromatography: Chromatography is an indispensable tool for the separation and purification of complex mixtures in organic synthesis. numberanalytics.com The technique operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.

Flash Column Chromatography: This is a rapid and efficient method widely used for routine purification of reaction intermediates and products on a laboratory scale. beilstein-journals.org It uses a column packed with a solid adsorbent (most commonly silica (B1680970) gel or alumina) as the stationary phase. A solvent or mixture of solvents (the eluent) is forced through the column under pressure, carrying the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating challenging mixtures, preparative HPLC is often employed. This technique uses smaller stationary phase particles and high pressure to achieve superior resolution compared to standard column chromatography. researchgate.net Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, is particularly common for purifying polar to moderately nonpolar heterocyclic compounds. numberanalytics.com

The table below outlines the primary purification techniques applicable to the synthesis of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- and its intermediates.

| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Best For |

| Crystallization | N/A | Liquid Solvent | Differential solubility of the compound and impurities at varying temperatures. youtube.com | Purifying solid final products and key intermediates. |

| Flash Chromatography | Solid (e.g., Silica Gel) | Liquid Solvent System | Differential adsorption/partitioning onto the stationary phase based on polarity. beilstein-journals.org | Routine purification of intermediates and products (mg to g scale). |

| Preparative HPLC | Solid (e.g., C18-Silica) | Liquid Solvent System | High-resolution partitioning between stationary and mobile phases under high pressure. researchgate.net | Final purification to high purity; separation of closely related analogues. |

In many synthetic sequences, it is common for intermediates to be purified by flash chromatography, while the final product may undergo crystallization to yield a highly pure, crystalline solid suitable for analysis and further use. beilstein-journals.org

Chemical Reactivity and Derivatization Strategies of Benzo H Cinnolin 3 2h One, 5,6 Dihydro

Electrophilic Aromatic Substitution Reactions on the Benzo(h)cinnoline Core

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to functionalize this ring. The directing effects of the fused heterocyclic system will determine the precise location of substitution, which often requires experimental verification. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the benzo ring, with the specific isomer(s) formed depending on kinetic and thermodynamic control.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃ / H₂SO₄ | 7-Nitrobenzo(h)cinnolin-3(2H)-one, 5,6-dihydro- |

| Bromination | Br₂ / FeBr₃ | 7-Bromobenzo(h)cinnolin-3(2H)-one, 5,6-dihydro- |

| Acylation | CH₃COCl / AlCl₃ | 7-Acetylbenzo(h)cinnolin-3(2H)-one, 5,6-dihydro- |

Nucleophilic Addition and Substitution Reactions at Specific Ring Positions

Nucleophilic attack on the Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- core can occur at several electrophilic sites. The carbonyl carbon (C-3) of the lactam is a primary site for nucleophilic addition, a reaction discussed in the subsequent section.

Additionally, the C-4 position, being part of an enamine-like system within the lactam, can be susceptible to attack under certain conditions. More significantly, if a suitable leaving group (such as a halogen) is installed on the heterocyclic portion of the ring system, it could be displaced via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing character of the diazine system and the carbonyl group would activate the ring towards such substitutions.

Modifications of the 3(2H)-one Moiety in Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-

The lactam unit within the molecule is a versatile functional group for derivatization.

N-Alkylation and N-Arylation: The secondary amine (N-2) of the lactam can be deprotonated with a suitable base (e.g., sodium hydride) and subsequently alkylated or arylated using various electrophiles. This allows for the introduction of a wide range of substituents at the N-2 position, which can be crucial for modulating the compound's physicochemical properties.

Carbonyl Group Transformations: The carbonyl group at C-3 can undergo several classic transformations. It can be converted to a thiocarbonyl (thione) using reagents like Lawesson's reagent, yielding the corresponding thionolactam. Reduction of the carbonyl, for example with lithium aluminum hydride, would lead to the corresponding cyclic amine. Treatment with organometallic reagents like Grignard reagents could result in the formation of tertiary alcohols at the C-3 position, following a ring-opening and re-cyclization sequence.

Transition Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, offer powerful tools for the functionalization of the Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- scaffold.

Suzuki-Miyaura Coupling: To employ this reaction, a halogenated derivative of the parent compound is first required (e.g., 7-Bromobenzo(h)cinnolin-3(2H)-one, 5,6-dihydro-). This halo-derivative can then be coupled with a wide variety of boronic acids or boronate esters in the presence of a palladium catalyst and a base to form new carbon-carbon bonds.

C-H Activation: Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization step. Palladium, rhodium, or ruthenium catalysts can be used to directly activate and functionalize C-H bonds on the benzo ring. This allows for the introduction of aryl, alkyl, or other groups with high atom economy. The regioselectivity is often directed by a coordinating group within the molecule, which in this case could be the N-5 nitrogen or the C-3 carbonyl oxygen.

Table 2: Examples of Cross-Coupling Strategies

| Coupling Type | Substrate | Coupling Partner | Catalyst/Ligand (Example) | Product Type |

| Suzuki-Miyaura | 7-Bromo-benzo(h)cinnolinone | Arylboronic acid | Pd(PPh₃)₄ | 7-Aryl-benzo(h)cinnolinone |

| Heck | 7-Bromo-benzo(h)cinnolinone | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | 7-Alkenyl-benzo(h)cinnolinone |

| C-H Arylation | Benzo(h)cinnolinone | Aryl halide | Pd(OAc)₂ / PCy₃ | Aryl-substituted benzo(h)cinnolinone |

Heterocyclic Annulation and Ring Expansion Reactions Involving Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- Precursors

The existing framework of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- can serve as a template for constructing more complex, polycyclic systems through annulation reactions. For example, a derivative containing an ortho-functionalized aryl group at the N-2 position could undergo intramolecular cyclization to form a new fused ring. Similarly, functional groups introduced onto the benzo ring could participate in ring-forming reactions. For instance, a 7-acetyl-8-amino derivative could be cyclized to form a new fused pyridine (B92270) ring.

Ring expansion reactions, while less common, could potentially be achieved through specific rearrangements, such as the Beckmann or Schmidt rearrangement, if a suitable precursor like an oxime or an acyl azide (B81097) derived from the lactam is prepared.

Regioselectivity and Stereoselectivity in Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- Transformations

Controlling the selectivity of reactions is paramount for synthesizing specific isomers.

Regioselectivity: In electrophilic aromatic substitution, the substitution pattern on the C-7 to C-10 positions is dictated by the electronic directing effects of the fused heterocyclic system. For transition metal-catalyzed C-H activation, regioselectivity is often controlled by the proximity and coordinating ability of a directing group, with the site ortho to the directing group being preferentially functionalized.

Stereoselectivity: The core aromatic and lactam rings are largely planar. Stereoselectivity becomes a key consideration if the C5-C6 bond or the C4a-C10b bond were to be reduced, creating stereocenters. Any reaction that creates a new chiral center, such as the addition of an organometallic reagent to the C-3 carbonyl, would also require consideration of stereocontrol, potentially leading to diastereomeric products if a chiral center already exists in the molecule.

Photochemical and Electrochemical Reactions of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-

The extended π-system of the Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- scaffold suggests it will be both photochemically and electrochemically active.

Photochemical Reactions: Upon absorption of UV light, related cinnoline (B1195905) and diazine systems are known to undergo a variety of transformations. These can include electrocyclic reactions, rearrangements, or the extrusion of nitrogen gas (N₂), although the latter is less common for fused systems. The presence of the lactam moiety may influence the excited-state reactivity pathways.

Electrochemical Reactions: The molecule contains multiple redox-active sites. The diazine (C=N-N) linkage can be reduced electrochemically. The extended aromatic system can also be oxidized or reduced. Cyclic voltammetry would be a suitable technique to study the redox potentials and determine the stability of the resulting radical ions or dianions/dications. These processes could be harnessed for electrosynthesis, allowing for selective transformations under mild conditions.

Advanced Spectroscopic and Structural Elucidation Techniques for Benzo H Cinnolin 3 2h One, 5,6 Dihydro and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the detailed structural analysis of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- and its derivatives. This non-destructive technique maps the magnetic environments of atomic nuclei, such as ¹H and ¹³C, allowing for a comprehensive reconstruction of the molecular framework.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information on the number and type of hydrogen and carbon atoms in the molecule. For Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-, the ¹H NMR spectrum would display signals corresponding to the aromatic protons, the two methylene (B1212753) groups (-CH₂-) in the dihydro- portion, and the N-H proton of the lactam ring.

To establish the complete structural puzzle, two-dimensional (2D) NMR experiments are employed to reveal through-bond and through-space correlations:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity within the aromatic rings and, crucially, to confirm the -CH₂-CH₂- linkage in the 5,6-dihydro ring.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This technique correlates each proton signal with the carbon atom to which it is directly attached. It is indispensable for assigning the signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): As one of the most powerful elucidation tools, HMBC reveals long-range couplings between protons and carbons over two to three bonds. This is critical for placing quaternary carbons, which have no attached protons, and for linking different fragments of the molecule. For instance, an HMBC correlation between the protons at position 5 and the carbonyl carbon (C3) would confirm the lactam structure.

Table 1: Illustrative ¹H and ¹³C NMR Data for Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- This table presents expected chemical shift (δ) ranges based on the known effects of functional groups in similar heterocyclic systems.

| Position | Atom Type | Expected Chemical Shift (δ) ppm | Key HMBC Correlations |

|---|---|---|---|

| 2 | N-H | 8.0 - 9.5 | C3, C4a |

| 3 | C=O | 165 - 175 | - |

| 4 | C-H (Aromatic) | 7.2 - 8.0 | C3, C5, C10b |

| 5 | -CH₂- | 2.8 - 3.2 | C4, C6, C6a |

| 6 | -CH₂- | 3.3 - 3.7 | C5, C6a, C7 |

| 7, 8, 9, 10 | C-H (Aromatic) | 7.0 - 7.8 | Adjacent and quaternary carbons |

| 4a, 6a, 10a, 10b | C (Quaternary) | 120 - 145 | Protons 2-3 bonds away |

The 5,6-dihydro- ring in the Benzo(h)cinnolin-3(2H)-one structure is not planar and can exist in different conformations. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these conformational changes. By recording NMR spectra at various temperatures, it is possible to observe phenomena like the broadening of signals or the coalescence of two distinct signals into one. This occurs when the rate of conformational exchange becomes comparable to the NMR timescale. These studies can determine the energy barriers for processes such as ring inversion, providing valuable information about the molecule's flexibility and its most stable three-dimensional shape.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight of a compound with high accuracy. nih.gov It is also used to deduce structural information from the fragmentation patterns of the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a molecule's elemental composition. nih.gov For Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-, the expected molecular formula is C₁₂H₁₀N₂O. HRMS can measure the molecular mass with enough precision (often to within 5 parts per million) to distinguish this formula from other combinations of atoms that might have the same nominal mass. youtube.com This capability is crucial for confirming the identity of a newly synthesized compound or for identifying an unknown substance. nih.gov

Tandem Mass Spectrometry (MS/MS) provides deeper structural information by analyzing the fragmentation of a selected precursor ion. nih.gov In a typical MS/MS experiment, the protonated molecule of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- ([M+H]⁺) would be isolated and then broken apart through collision-induced dissociation. The resulting fragment ions are then analyzed. The pattern of fragmentation gives clues about the molecule's structure. For example, a common fragmentation would be the loss of a carbon monoxide (CO) molecule (28 Da), which is a characteristic signature of the lactam ring. The analysis of these fragmentation pathways helps to piece together the different components of the molecule, confirming the connectivity of the ring systems. researchgate.net

Infrared (IR) and Raman Spectroscopic Characterization of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra act as a "molecular fingerprint," revealing the presence of specific functional groups.

For Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-, the IR spectrum provides clear evidence for its key structural features. A strong absorption band is expected in the range of 1650-1680 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the cyclic amide (lactam). Another key feature is the N-H stretching vibration, which typically appears as a moderately broad band between 3200 and 3400 cm⁻¹. Other expected signals include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the aliphatic -CH₂- groups (below 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic system in the 1450-1600 cm⁻¹ region.

Raman spectroscopy offers complementary information. While the polar C=O and N-H bonds give strong signals in the IR spectrum, the more symmetric vibrations, such as the aromatic ring breathing modes, often produce strong signals in the Raman spectrum. The combination of both techniques provides a more complete vibrational profile of the molecule, reinforcing the structural assignment.

Table 2: Characteristic Infrared Absorption Bands for Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H (Lactam) | Stretch | 3200 - 3400 | Medium, Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |

| C=O (Lactam) | Stretch | 1650 - 1680 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For conjugated systems like Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-, the chromophore, which includes the naphthalene (B1677914) and pyridazinone rings, gives rise to characteristic absorption bands in the UV-Vis spectrum. These absorptions correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The structure of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- contains a rich electronic system, featuring both π-bonds in the aromatic rings and non-bonding (n) electrons on the nitrogen and oxygen atoms. Consequently, two primary types of electronic transitions are expected:

π → π* Transitions: These high-energy transitions occur within the extended π-system of the fused aromatic and heterocyclic rings. They are typically characterized by high molar absorptivity (ε) and appear as strong absorption bands in the UV region.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron from a nitrogen or oxygen atom to an antibonding π* orbital of the aromatic system. These transitions are generally of lower energy, appearing at longer wavelengths compared to π → π* transitions, and have a significantly lower molar absorptivity.

While specific experimental UV-Vis data for Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- is not extensively detailed in the literature, studies on related nitrogen heterocycles provide insight into their typical photophysical properties. umaine.eduresearchgate.net The position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity and the nature of substituents on the molecular scaffold.

Table 1: Expected Electronic Transitions for Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | Shorter Wavelength (UV) | High |

| n → π | Promotion of an electron from a non-bonding (lone pair) orbital to a π antibonding orbital. | Longer Wavelength (UV/Visible) | Low |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing within the crystal lattice. For complex heterocyclic structures like Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-, X-ray diffraction is invaluable for confirming the connectivity and stereochemical relationships within the molecule.

In the context of its derivatives, particularly those possessing stereocenters, single-crystal X-ray analysis is the gold standard for the determination of absolute stereochemistry. While other techniques, such as the Mosher method using NMR spectroscopy, can be employed to deduce the configuration of a chiral center, X-ray crystallography provides direct and unambiguous proof. usm.edu For instance, in studies of related chiral molecules, X-ray diffraction has been used to conclusively confirm the (R) or (S) configuration at a stereocenter, thereby validating assignments made by spectroscopic methods. usm.edu

The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be resolved. For chiral molecules crystallizing in a non-centrosymmetric space group, the analysis can also determine the absolute configuration of the molecule.

Table 2: Information Obtained from X-ray Crystallography

| Data Type | Description | Significance |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the crystal's basic repeating unit. | Defines the crystal system and lattice parameters. |

| Space Group | The set of symmetry operations that describe the crystal's structure. | Indicates the presence or absence of inversion symmetry, which is crucial for chiral molecules. |

| Atomic Coordinates | The (x, y, z) position of each atom within the unit cell. | Provides the complete 3D structure of the molecule. |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. | Confirms the molecular connectivity and reveals any structural strain or unusual geometry. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. | Describes the spatial arrangement of substituents and the puckering of non-aromatic rings. |

| Absolute Configuration | The absolute spatial arrangement of atoms in a chiral molecule (e.g., R/S). | Definitive assignment of stereochemistry, essential for chiral drug development and asymmetric synthesis. usm.edu |

Circular Dichroism (CD) Spectroscopy for Chiral Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- Analogs

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the structure of chiral molecules. It measures the difference in absorption of left- and right-circularly polarized light by a sample. A CD spectrum is only produced by a chiral molecule, making it an ideal tool for studying enantiomers and their conformational properties in solution.

For chiral analogs of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-, where a stereocenter might be introduced (for example, by substitution on the dihydro-cinnoline ring), CD spectroscopy would offer significant insights. The key applications would include:

Determination of Absolute Configuration: By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of a chiral center can often be assigned.

Analysis of Enantiomeric Purity: The intensity of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. This allows for a quantitative assessment of the purity of an enantiomeric sample.

Conformational Analysis: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. Changes in the conformation of the flexible 5,6-dihydro ring or the orientation of substituents would lead to distinct changes in the CD spectrum, allowing for the study of conformational dynamics in solution.

A typical CD spectrum plots the differential absorption (ΔA) or molar ellipticity ([θ]) against wavelength. The resulting positive and negative peaks, known as Cotton effects, are characteristic of the chiral molecule's electronic transitions within its specific three-dimensional environment. While specific CD studies on chiral derivatives of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- are not prominently reported, the application of this technique would be a logical and necessary step in the full stereochemical elucidation of any of its chiral analogs.

Computational and Theoretical Investigations of Benzo H Cinnolin 3 2h One, 5,6 Dihydro

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry.nih.govnih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and molecular geometry of organic compounds. nih.govresearchgate.netnih.gov For Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-, DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p) or 6-311++G(d,p)) would be employed to perform geometry optimization. nih.govbhu.ac.in This process determines the lowest energy arrangement of the atoms, providing a stable three-dimensional structure. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. bhu.ac.in

While specific computational studies for Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- are not detailed in the available literature, the methodology is well-established for similar heterocyclic systems. scirp.orgresearchgate.net The calculations would yield data that can be compared with experimental results, for instance, from X-ray crystallography, to validate the computed structure. nih.gov

Table 1: Illustrative Geometrical Parameters Calculated by DFT This table shows typical parameters obtained from DFT calculations; specific values for the target compound are not available in the search results.

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. |

| C=O | |

| N-N | |

| C-N | |

| C=C (aromatic) | |

| C-C (aliphatic) | |

| C-H | |

| **Bond Angles (°) ** | The angle formed between three connected atoms. |

| O=C-N | |

| C-N-N | |

| C-C-C (ring) | |

| Dihedral Angles (°) | The angle between two intersecting planes, indicating molecular twist. |

| Ring planarity |

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov It primarily involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govscirp.org

For Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-, the distribution of HOMO and LUMO densities would reveal the most probable sites for electrophilic and nucleophilic attacks, respectively. Computational software can visualize these orbitals to provide a clear picture of the molecule's reactive regions. bhu.ac.inresearchgate.net

Table 2: Example FMO Data for Quinoline (B57606) (Illustrative) The following data for Quinoline, a related heterocyclic compound, is provided for illustrative purposes to show typical values obtained from FMO analysis. scirp.org Data for the target compound is not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.govresearchgate.net It helps in predicting how a molecule will interact with other charged species. The map uses a color scale where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. nih.govbhu.ac.in

For Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-, an EPS map would likely show a region of negative potential around the carbonyl oxygen atom and, to a lesser extent, the nitrogen atoms, making them potential sites for interaction with electrophiles or hydrogen bond donors. Positive potential would be expected around the hydrogen atoms.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects.nih.gov

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding conformational flexibility and interactions with the surrounding environment, such as solvents. nih.govnih.gov An MD simulation for Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- would involve calculating the trajectory of atoms by solving Newton's equations of motion.

This technique allows for extensive conformational sampling, revealing the most stable and frequently adopted shapes of the molecule in a solution. It is also instrumental in studying solvent effects, showing how solvent molecules arrange around the solute and influence its conformation and properties. Key metrics such as the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are analyzed to assess the stability of the molecule's structure and the flexibility of specific regions throughout the simulation. mdpi.comresearchgate.net

Prediction of Spectroscopic Parameters (NMR, UV-Vis) through Computational Methods.nih.govresearchgate.net

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm or elucidate molecular structures. nih.gov DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comresearchgate.net For a novel or complex structure like Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-, comparing computed NMR spectra with experimental ones is a powerful validation tool. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the UV-Visible absorption spectrum. nih.govscirp.org This calculation provides information on the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed experimentally. This analysis helps to understand the electronic transitions occurring within the molecule, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. scirp.org

Reaction Mechanism Elucidation via Transition State Calculations

Understanding the pathway of a chemical reaction is fundamental to synthetic chemistry. Computational chemistry provides the tools to elucidate reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net By calculating the potential energy surface of a reaction, chemists can map out the lowest energy path from reactants to products.

For Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-, transition state calculations could be used to investigate its synthesis, for instance, through a proposed cyclization reaction. beilstein-journals.org These calculations help determine the activation energy barrier, providing a quantitative measure of the reaction's feasibility and rate. Such studies are invaluable for optimizing reaction conditions and exploring alternative synthetic routes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Chemical Properties

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors (numerical representations of a molecule's structure) and an experimentally measured property. researchgate.net

For a series of derivatives of Benzo(h)cinnolin-3(2H)-one, a QSPR model could be developed to predict intrinsic properties such as boiling point, solubility, or lipophilicity (logP). nih.govnih.gov These models are highly valuable in the early stages of drug discovery and materials science for screening virtual libraries of compounds and prioritizing the synthesis of molecules with desired properties, thereby saving significant time and resources. imist.ma

Molecular Docking and Molecular Modeling Studies of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- with Biological Macromolecules

As of the latest available research, specific molecular docking and molecular modeling studies focusing exclusively on Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- and its interactions with biological macromolecules have not been extensively reported in peer-reviewed literature. While the synthesis of this compound and its derivatives has been documented, detailed computational investigations to elucidate its binding affinity, interaction modes, and potential biological targets are not publicly available.

Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the interactions between small molecules and biological targets like proteins and nucleic acids. These methods are instrumental in drug discovery and development for identifying potential lead compounds and understanding their mechanism of action at a molecular level.

Although direct computational studies on Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- are lacking, research has been conducted on structurally related heterocyclic systems. For instance, studies on various benzo[h]cinnolinone and dibenzo[de,h]cinnoline derivatives have explored their biological activities, which are often rationalized through computational modeling against specific enzymes or receptors. researchgate.net These investigations on analogous structures suggest that the benzo[h]cinnolinone scaffold has the potential for biological activity, warranting future in silico studies on Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-.

Future computational research on Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- would be valuable. Such studies could involve:

Target Identification: Utilizing reverse docking or pharmacophore modeling to identify potential protein targets.

Molecular Docking: Simulating the binding of the compound to the active sites of identified targets to predict binding affinities and key molecular interactions.

Molecular Dynamics Simulations: Assessing the stability of the ligand-protein complex over time and providing a more dynamic picture of the binding interactions.

The generation of such data would be crucial for guiding further experimental studies, including in vitro and in vivo testing, to validate the computational predictions and explore the therapeutic potential of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-. Without such dedicated studies, any discussion on its specific molecular interactions with biological macromolecules remains speculative.

Mechanistic Biological Studies Involving Benzo H Cinnolin 3 2h One, 5,6 Dihydro

Exploration of Molecular Targets and Binding Mechanisms for Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- Derivatives

The biological effects of a compound are intrinsically linked to its ability to interact with specific molecular targets. Research into derivatives of the broader cinnoline (B1195905) family has identified interactions with various enzymes and receptors, providing a framework for understanding the potential mechanisms of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- analogues.

The cinnoline scaffold has been identified as a key structural feature in the development of various enzyme inhibitors. nih.gov Compounds bearing this core are known to interact with a variety of enzymes, including human neutrophil elastase and phosphodiesterase. nih.gov However, specific kinetic analysis and detailed inhibitory studies for derivatives of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- against a broad panel of enzymes such as Human Neutrophil Elastase, HIV-1 Integrase, STAT3, Phosphodiesterase, hMAO, hAChE, hBACE, or hNQO are not extensively detailed in the available literature.

One area where related benzocinnoline structures have been studied is in the context of cancer therapeutics. For example, derivatives of dibenzo[c,h]cinnolines have been investigated as Topoisomerase I (TOP1) inhibitors, indicating that this class of compounds can interfere with enzymes crucial for DNA replication and cell proliferation. nih.gov

Investigations into the interaction of benzocinnolinone structures with G-protein coupled receptors (GPCRs) have yielded specific binding data. Notably, studies on the parent (unsaturated) scaffold, 2H-benzo[h]cinnolin-3-ones, have identified these compounds as potent ligands for the histamine (B1213489) H3 receptor (H3R). nih.gov These derivatives exhibit high binding affinity for H3R with significant selectivity over other histamine receptor subtypes (H1R, H2R, and H4R). nih.gov

In the context of neuropsychiatric research, related cinnolinone analogues were designed as potential atypical antipsychotics and evaluated for their binding to key neurotransmitter receptors. nih.gov These compounds were tested for their affinity towards serotonin (B10506) (5-HT₂ₐ and 5-HT₂꜀) and dopamine (B1211576) D₂ receptors. While they displayed high affinity for the 5-HT₂꜀ receptor, they notably lacked significant affinity for the dopamine D₂ receptors, which limited their suitability as potential antipsychotic agents. nih.gov Specific binding assays for Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- derivatives at benzodiazepine (B76468) receptors have not been reported in the reviewed literature.

| Compound Class | Target Receptor | Binding Affinity/Activity | Selectivity |

|---|---|---|---|

| 2H-benzo[h]cinnolin-3-ones | Histamine H3 Receptor (H3R) | High Affinity. nih.gov | Excellent selectivity against H1R, H2R, and H4R subtypes. nih.gov |

| Cinnolinones | Serotonin 5-HT₂꜀ Receptor | Highest Affinity. nih.gov | Evaluated for 5-HT₂ₐ, 5-HT₂꜀, and D₂ receptors. nih.gov |

| Dopamine D₂ Receptor | Lacked appreciable affinity. nih.gov |

Investigations into Cellular Pathway Modulation by Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- Analogues

The interaction of a compound with its molecular target initiates a cascade of downstream events that modulate cellular pathways. The antitumor properties observed for many cinnoline derivatives suggest a profound impact on pathways controlling cell life and death. nih.gov

The broad anticancer activity of the cinnoline class of compounds often involves the modulation of critical signal transduction pathways, including those that regulate the cell cycle and apoptosis. nih.gov For instance, certain novel ring systems incorporating a cinnoline moiety have been shown to induce apoptosis in human tumor cell lines. This process was associated with the depolarization of mitochondria and the activation of caspases, which are key executioners of the apoptotic pathway. Furthermore, flow cytometric analysis revealed that these compounds could cause an increase in the percentage of cells in the G2/M phase of the cell cycle, indicating an arrest at this checkpoint. However, specific studies detailing the impact of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- analogues on these specific cellular pathways remain to be fully elucidated.

The influence of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- analogues on gene expression and the intricate machinery of transcriptional regulation is not described in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how a compound's chemical structure relates to its biological activity. For the broader family of cinnoline derivatives, SAR studies have helped to optimize their interactions with molecular targets. nih.govsemanticscholar.org

For example, SAR studies of dibenzo[c,h]cinnoline (B14754567) derivatives as TOP1 inhibitors revealed that specific substitutions are critical for activity. The presence of a 2,3-dimethoxy group on one of the aromatic rings was found to be a crucial structural element for maintaining both TOP1-targeting activity and cytotoxicity. nih.gov Conversely, the removal or replacement of a methylenedioxy group on a different ring led to a significant loss of activity. nih.gov

In a different series, pyrazolo[4,3-c]cinnoline derivatives were evaluated for anti-inflammatory activity. SAR analysis showed that compounds with an electron-donating group on a benzoyl ring had higher activity than those with electron-withdrawing groups. semanticscholar.org These examples from related scaffolds underscore the importance of specific structural features for biological function, though a detailed SAR for the Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- core itself is not yet available.

Positional Scanning and Substituent Effects on Biological Activity

The biological activity of benzo[h]cinnoline (B8783402) derivatives is significantly influenced by the nature and position of various substituents on the core structure. Studies on closely related analogs, such as dihydrobenzo[h]cinnoline-5,6-diones, have provided valuable insights into these structure-activity relationships (SAR).

A study involving the synthesis of fifteen new dihydrobenzo[h]cinnoline-5,6-dione derivatives revealed that the cytotoxic profile against human tumor cell lines is highly dependent on the substituent on the aryl group. researchgate.net Nine of these compounds exhibited considerable anticancer activity, with IC50 values below 5 µM against both KB (a human epidermoid carcinoma cell line) and Hep-G2 (a human liver cancer cell line) cells. researchgate.net

The position and electronic properties of the substituent on the aryl ring play a crucial role in determining the cytotoxic potency. For instance, a derivative bearing a 4-nitro (4-NO2) group on the phenyl ring was identified as the most potent agent, with IC50 values of 0.56 µM and 0.77 µM against KB and Hep-G2 cell lines, respectively. researchgate.net This suggests that electron-withdrawing groups at the para position of the aryl ring can enhance the anticancer activity. In contrast, derivatives with other substituents showed varying degrees of activity, highlighting the sensitivity of the biological response to structural modifications. researchgate.net

Below is an interactive data table summarizing the cytotoxic activity of selected dihydrobenzo[h]cinnoline-5,6-dione derivatives, illustrating the impact of different substituents.

| Compound ID | Substituent (R) | Cell Line | IC50 (µM) |

| 1a | H | KB | >10 |

| 1b | 4-CH3 | KB | 8.2 |

| 1c | 4-OCH3 | KB | 7.5 |

| 1d | 4-Cl | KB | 4.8 |

| 1e | 4-NO2 | KB | 0.56 |

| 2a | H | Hep-G2 | >10 |

| 2b | 4-CH3 | Hep-G2 | 9.1 |

| 2c | 4-OCH3 | Hep-G2 | 8.3 |

| 2d | 4-Cl | Hep-G2 | 5.2 |

| 2e | 4-NO2 | Hep-G2 | 0.77 |

This table is based on data for dihydrobenzo[h]cinnoline-5,6-dione derivatives, which are structural analogs of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-. The data is illustrative of substituent effects on this class of compounds. researchgate.net

Stereochemical Influence on Ligand-Target Recognition

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets. For chiral molecules like many Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- derivatives, enantiomers can exhibit different biological activities. While specific studies on the stereochemical influence of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- are not extensively available, the principles of stereoselectivity are well-established for related heterocyclic compounds.

For instance, in the case of benzodiazepines, a class of compounds that also features a seven-membered ring, the enantiomers often display distinct binding affinities for their receptors. scielo.org.mx The (+)-enantiomers of 3-chiral benzodiazepines have been shown to have a higher potency in displacing [3H]diazepam binding compared to their corresponding (-)-enantiomers. scielo.org.mx This difference in activity is attributed to the specific stereochemical requirements of the binding pocket on the receptor.

The separation of enantiomers is crucial for evaluating their individual biological activities. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common technique for this purpose. nih.gov The differential interaction of enantiomers with a chiral selector in the HPLC column allows for their separation and subsequent characterization. nih.gov

Although direct evidence for Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- is limited, it is highly probable that its stereoisomers would also exhibit differential biological activities. The specific interactions with target macromolecules, such as enzymes or receptors, are likely to be stereospecific, with one enantiomer fitting more favorably into the binding site than the other. Future research focusing on the chiral separation and stereoselective biological evaluation of Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- derivatives is warranted to fully elucidate their therapeutic potential.

Development of Fluorescent Probes and Chemical Tools based on Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- for Biological Research

Fluorescent probes are indispensable tools in modern biological research, enabling the visualization of cellular processes in real-time. The development of fluorescently labeled bioactive molecules can provide valuable information about their mechanism of action, cellular distribution, and target engagement. While there are no specific reports on fluorescent probes derived directly from Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-, the strategy of converting a bioactive molecule into a fluorescent probe has been successfully applied to other heterocyclic anticancer agents.

A notable example is the transformation of RM-581, a quinoline-based aminosteroid (B1218566) with potent cytotoxic activity, into a fluorescent analog, RM-581-Fluo. nih.gov This was achieved by introducing a dimethylamino group to the quinoline (B57606) moiety, which conferred fluorescent properties to the molecule. nih.gov The resulting fluorescent probe retained its cytotoxic activity and was used to track its subcellular localization. nih.gov Confocal microscopy studies revealed that RM-581-Fluo accumulates in the endoplasmic reticulum, providing crucial insights into its potential mechanism of action. nih.gov

This approach could be conceptually applied to the Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- scaffold. By strategically introducing a fluorophore or a functional group that imparts fluorescence, it would be possible to develop chemical tools for studying its biological behavior at the cellular level. The selection of the fluorophore and its attachment point would be critical to ensure that the biological activity of the parent compound is preserved.

The development of such fluorescent probes would facilitate a range of studies, including:

Cellular uptake and efflux: Quantifying the rate and extent to which the compound enters and leaves cells.

Subcellular localization: Identifying the specific organelles or cellular compartments where the compound accumulates.

Target engagement: Visualizing the interaction of the compound with its putative biological target in living cells.

The synthesis of such tools would represent a significant advancement in understanding the molecular pharmacology of this class of compounds.

In Vitro Cellular Assays for Mechanistic Understanding (e.g., Cellular Uptake, Localization)

In vitro cellular assays are fundamental for elucidating the mechanisms of action of potential drug candidates. For compounds like Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-, these assays can provide critical information on their cellular uptake, distribution, and the downstream effects that lead to cell death or growth inhibition.

Cellular Uptake: The ability of a compound to cross the cell membrane and accumulate intracellularly is a prerequisite for its biological activity. Cellular uptake can be quantified using various techniques. For fluorescently labeled analogs, flow cytometry and fluorescence microscopy are powerful tools. nih.gov In the absence of a fluorescent probe, analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to measure the intracellular concentration of the compound after cell lysis.